Structural Characterization and Synthetic Utility of 1-Benzyl-4-(1H-imidazol-5-yl)piperidine
Structural Characterization and Synthetic Utility of 1-Benzyl-4-(1H-imidazol-5-yl)piperidine
[1][2]
Executive Summary
1-Benzyl-4-(1H-imidazol-5-yl)piperidine is a pivotal heterocyclic scaffold in medicinal chemistry, primarily recognized as the lipophilic precursor to Immepip , a potent and selective Histamine H3 receptor agonist.[1][2] Its structure combines a flexible piperidine core with a polar imidazole pharmacophore, anchored by a hydrophobic benzyl moiety.[1][2] This unique architecture makes it a critical intermediate in the synthesis of H3/H4 ligands and a valuable probe for exploring structure-activity relationships (SAR) in G-protein coupled receptor (GPCR) drug discovery.[2]
This technical guide provides a comprehensive analysis of its chemical anatomy, a self-validating synthetic protocol via the Van Leusen reaction, and its pharmacological context within neuroscience and metabolic research.[1]
Part 1: Structural Anatomy & Physicochemical Profile[1][2]
The molecule exhibits a "dumbbell" topology: a central piperidine ring linking a hydrophobic benzyl tail and a polar imidazole head.[2] This duality allows it to traverse the blood-brain barrier (BBB) effectively before metabolic or chemical conversion to more hydrophilic active metabolites.[2]
Chemical Identity[1][2][3][4][5]
-
Molecular Formula: C
H N [2] -
Molecular Weight: 241.34 g/mol [2]
-
Key Structural Motif: 4-substituted piperidine linked to the C4(5) position of imidazole.[2][3]
Physicochemical Properties (Estimated & Literature-Derived)
| Property | Value / Characteristic | Relevance to Experimental Design |
| LogP (Octanol/Water) | ~2.5 - 3.1 (Predicted) | High lipophilicity due to the benzyl group; suitable for organic solvent extraction (DCM, EtOAc).[1][2] |
| pKa (Piperidine N) | ~8.5 - 9.0 | Protonated at physiological pH; forms stable salts (e.g., dihydrochloride).[1][2] |
| pKa (Imidazole N) | ~6.0 - 6.5 | Acts as a proton buffer; critical for receptor histidine interaction.[2] |
| Tautomerism | The imidazole hydrogen shifts rapidly.[1][2] In solution, the 4-yl and 5-yl forms are indistinguishable.[1][2] | |
| Solubility | Soluble in MeOH, EtOH, DMSO.[1] | Poor water solubility as a free base; high solubility as HCl salt.[2] |
Tautomeric Nuance
Researchers must note that while the synthesis (Van Leusen) technically yields the 5-yl isomer relative to the tosyl leaving group, IUPAC priority rules and rapid tautomerization often lead to this being referred to as 4-(1H-imidazol-4-yl)piperidine derivatives in biological literature.[1][2]
Part 2: Synthetic Methodology (The Van Leusen Protocol)[2][6]
The most robust and "expert" route to this scaffold is the Van Leusen Imidazole Synthesis .[2] Unlike multi-step linear syntheses, this method is convergent, reacting a ketone directly with Tosylmethyl isocyanide (TosMIC).[1]
Reaction Logic
The reaction involves the cycloaddition of 1-benzyl-4-piperidone (electrophile) with TosMIC (1,3-dipole equivalent) in the presence of a base.[1][2] The tosyl group acts as a leaving group, driving the aromatization to form the imidazole ring.[1]
Reagents & Safety[1][2]
-
Reagent: Tosylmethyl isocyanide (TosMIC).[2][5] Warning: Stench, lachrymator.[1]
-
Base: Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH).[1][2]
-
Solvent: Dimethoxyethane (DME) and Ethanol (EtOH) mixture.[2]
Step-by-Step Protocol
Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).
-
Preparation: Dissolve TosMIC (1.0 equiv) and 1-benzyl-4-piperidone (1.0 equiv) in dry DME (approx. 10 mL/mmol).
-
Cooling: Cool the solution to 0°C in an ice bath to prevent rapid exothermic polymerization.
-
Base Addition: Add t-BuOK (2.0 equiv) slowly. The solution will turn deep brown/orange.[2]
-
Mechanistic Insight: The first equivalent deprotonates TosMIC; the second promotes the elimination of the p-toluenesulfinate anion later.[2]
-
-
Cyclization: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours.
-
Quenching: Dilute with saturated NaHCO
or brine. -
Extraction: Extract 3x with Ethyl Acetate (EtOAc). The product is in the organic layer.[2][6]
-
Purification: Dry over MgSO
, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM with 1% NH OH).
Validating the Product (QC)
-
1H NMR (CDCl3): Look for the diagnostic imidazole protons: singlet at
~7.55 ppm (C2-H) and singlet at ~6.80 ppm (C5-H).[1][2] The benzyl benzylic protons appear as a singlet at ~3.5 ppm.[2] -
MS (ESI+): Expect [M+H]+ peak at m/z 242.2.[2]
Part 3: Mechanistic Pharmacology & Applications[1][2]
The Immepip Connection
The primary utility of 1-benzyl-4-(1H-imidazol-5-yl)piperidine is as the direct precursor to Immepip (VUF 4702).[1][2] The benzyl group serves as a "mask" for the secondary amine.[2]
-
Deprotection: Catalytic hydrogenation (H
, Pd/C, EtOH) removes the benzyl group.[1]
Receptor Interaction (H3/H4)
While Immepip is a potent agonist, the N-benzyl analog often displays altered pharmacology:
-
Affinity: The bulky benzyl group can clash with the steric constraints of the histamine binding pocket, often reducing efficacy (partial agonist) or shifting activity toward antagonism depending on the specific receptor subtype (H3 vs H4) and species (rat vs human).[1]
-
Selectivity: The imidazole moiety mimics the endogenous ligand histamine, interacting with Aspartate residues in transmembrane domain 3 (TM3).
Visualization of the Synthetic & Pharmacological Pathway
Caption: Figure 1. Synthetic pathway from piperidone precursor to the target scaffold and its subsequent conversion to the bioactive H3 agonist Immepip.[2] Note the divergence in receptor activity driven by the benzyl group.
References
-
Vollinga, R. C., et al. (1994).[1] "New hydrophilic agonists for the histamine H3 receptor."[2] Journal of Medicinal Chemistry, 37(3), 332–333.[1]
-
Van Leusen, A. M., et al. (1977).[1][7] "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of imidazoles from tosylmethyl isocyanide and imines." The Journal of Organic Chemistry, 42(7), 1153–1159.[1]
-
Kitbunnadaj, R., et al. (2004).[1][3] "Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H3 receptor agonist."[1][2][3] Journal of Medicinal Chemistry, 47(10), 2414–2417.[1][3]
-
PubChem Compound Summary. (2025). "1-Benzyl-4-piperidone (Precursor Data)." National Center for Biotechnology Information.[2][2]
Sources
- 1. List of miscellaneous 5-HT2A receptor agonists - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Benzyl-4-piperidone | 3612-20-2 [chemicalbook.com]
- 5. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
